

Application Notes and Protocols for Lipid Droplet Quantification Using Flow Cytometry

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Compound of Interest

Compound Name: NR160

Cat. No.: B3025737

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Authored for: Researchers, scientists, and drug development professionals.

Introduction

Lipid droplets are dynamic cellular organelles that play a central role in lipid metabolism, energy homeostasis, and cellular signaling. The quantification of lipid droplets is crucial for research in various fields, including metabolic diseases, cancer, and drug discovery. Flow cytometry offers a high-throughput method for the rapid and quantitative analysis of lipid droplet content in large cell populations.

This document provides detailed application notes and protocols for the quantification of intracellular lipid droplets using flow cytometry. While the initial request specified the use of **NR160**, extensive searches did not yield specific information for a fluorescent dye with this designation for lipid droplet analysis. Therefore, this protocol has been developed using Nile Red, a well-characterized and widely used lipophilic fluorescent dye that is highly suitable for this application. Nile Red is a solvatochromic dye that exhibits strong fluorescence in hydrophobic environments, making it an excellent probe for the neutral lipid core of lipid droplets.

Principle of the Assay

This protocol is based on the use of Nile Red to stain intracellular lipid droplets. Nile Red is a cell-permeant dye that is weakly fluorescent in aqueous environments but becomes intensely fluorescent in the lipid-rich environment of the droplets. The fluorescence intensity of Nile Red-

stained cells is directly proportional to the cellular lipid droplet content. By analyzing the stained cells on a flow cytometer, one can quantify the lipid content on a per-cell basis and assess the distribution of lipid accumulation within a cell population.

Materials and Reagents

Reagent/Material	Supplier (Example)	Catalog Number (Example)
Nile Red (9-diethylamino-5H-benzo[α]phenoxazin-5-one)	Thermo Fisher Scientific	N1142
Dimethyl sulfoxide (DMSO), anhydrous	Sigma-Aldrich	D2650
Phosphate-buffered saline (PBS), pH 7.4	Gibco	10010023
Formaldehyde, 16% (w/v), methanol-free	Thermo Fisher Scientific	28908
Cell culture medium (e.g., DMEM, RPMI-1640)	Gibco	Varies
Fetal Bovine Serum (FBS)	Gibco	Varies
Cell line of interest (e.g., HepG2, 3T3-L1)	ATCC	Varies
Oleic acid	Sigma-Aldrich	O1008
Bovine Serum Albumin (BSA), fatty acid-free	Sigma-Aldrich	A7030
Flow cytometry tubes	Falcon	352052
Flow cytometer	BD Biosciences, Beckman Coulter, etc.	Varies

Experimental Protocols

Preparation of Reagents

- Nile Red Stock Solution (1 mg/mL): Dissolve 1 mg of Nile Red in 1 mL of anhydrous DMSO. Vortex thoroughly to ensure complete dissolution. Store the stock solution in small aliquots at -20°C, protected from light.
- Nile Red Working Solution (1 µg/mL): On the day of the experiment, dilute the 1 mg/mL Nile Red stock solution 1:1000 in PBS to a final concentration of 1 µg/mL. Protect from light.
- 4% Paraformaldehyde (PFA) in PBS: Dilute the 16% formaldehyde stock solution 1:4 in PBS to obtain a 4% PFA solution. Caution: Formaldehyde is a hazardous chemical. Handle with appropriate personal protective equipment in a fume hood.
- Oleic Acid-BSA Complex (Optional, for inducing lipid droplet formation):
 - Prepare a 100 mM stock solution of oleic acid in ethanol.
 - Prepare a 10% (w/v) solution of fatty acid-free BSA in sterile PBS.
 - Warm the BSA solution to 37°C.
 - Slowly add the oleic acid stock solution to the warm BSA solution while stirring to achieve the desired final concentration (e.g., a 10:1 molar ratio of oleic acid to BSA).
 - Sterile-filter the complex and store at -20°C.

Cell Culture and Treatment (Optional)

- Culture cells in appropriate medium and conditions until they reach the desired confluency (typically 70-80%).
- To induce lipid droplet formation, treat the cells with the oleic acid-BSA complex at a suitable concentration (e.g., 100-400 µM oleic acid) for 24-48 hours. Include a vehicle control (BSA solution without oleic acid).

Staining Protocol for Flow Cytometry

This protocol is suitable for both adherent and suspension cells.

- Cell Harvesting:

- Adherent cells: Wash the cells once with PBS, then detach them using a gentle cell dissociation reagent (e.g., TrypLE™ Express) to maintain cell integrity. Neutralize the dissociation reagent with culture medium.
- Suspension cells: Gently collect the cells from the culture vessel.
- Cell Counting and Aliquoting: Centrifuge the cell suspension at 300 x g for 5 minutes. Resuspend the cell pellet in PBS. Count the cells and adjust the concentration to 1×10^6 cells/mL in PBS. Aliquot 1 mL of the cell suspension into flow cytometry tubes.
- Fixation (Recommended for endpoint assays):
 - Add 1 mL of 4% PFA in PBS to the cell suspension.
 - Incubate for 15-20 minutes at room temperature, protected from light.
 - Centrifuge at 300 x g for 5 minutes and discard the supernatant.
 - Wash the cells twice with 1 mL of PBS.
- Nile Red Staining:
 - Resuspend the cell pellet (fixed or unfixed) in 1 mL of the 1 µg/mL Nile Red working solution.
 - Incubate for 15-30 minutes at room temperature or 37°C, protected from light. The optimal staining time may need to be determined empirically for each cell type.
- Washing: Centrifuge the stained cells at 300 x g for 5 minutes and discard the supernatant. Resuspend the cell pellet in 500 µL of PBS for flow cytometry analysis.

Flow Cytometry Analysis

- Instrument Setup:
 - Use a flow cytometer equipped with a blue laser (488 nm) for excitation of Nile Red.

- Nile Red has a broad emission spectrum that shifts depending on the hydrophobicity of its environment. For lipid droplets, the emission is typically in the yellow-gold to red range.
- Set up two fluorescence detectors:
 - Yellow-Gold Channel: Use a bandpass filter such as 585/42 nm (for PE or equivalent channel). This channel is often more specific for neutral lipids in lipid droplets.[\[1\]](#)
 - Red Channel: Use a bandpass filter such as 670 nm long-pass (for PerCP-Cy5.5 or equivalent channel). This channel can also detect Nile Red fluorescence, but may have more background from staining of other cellular membranes.
- Gating Strategy:
 - Acquire data for forward scatter (FSC) and side scatter (SSC) to identify the main cell population and exclude debris and cell aggregates.
 - Create a histogram of the fluorescence intensity from the yellow-gold or red channel for the gated cell population.
- Data Acquisition: Acquire a sufficient number of events (e.g., 10,000-20,000 cells) for each sample.
- Data Analysis:
 - The mean fluorescence intensity (MFI) of the stained cell population is a quantitative measure of the average lipid droplet content per cell.
 - The percentage of cells with high fluorescence can also be determined by setting a gate on the histogram to identify the "lipid-high" population.

Data Presentation

Quantitative data from flow cytometry experiments should be summarized in a clear and structured format.

Table 1: Mean Fluorescence Intensity (MFI) of Nile Red Stained Cells

Treatment Group	Concentration	MFI (Yellow-Gold Channel) \pm SD	Fold Change vs. Control
Control (Vehicle)	-	1500 \pm 120	1.0
Oleic Acid	100 μ M	4500 \pm 350	3.0
Oleic Acid	200 μ M	8200 \pm 600	5.5
Oleic Acid	400 μ M	15000 \pm 1100	10.0
Compound X + Oleic Acid	10 μ M	6000 \pm 450	4.0

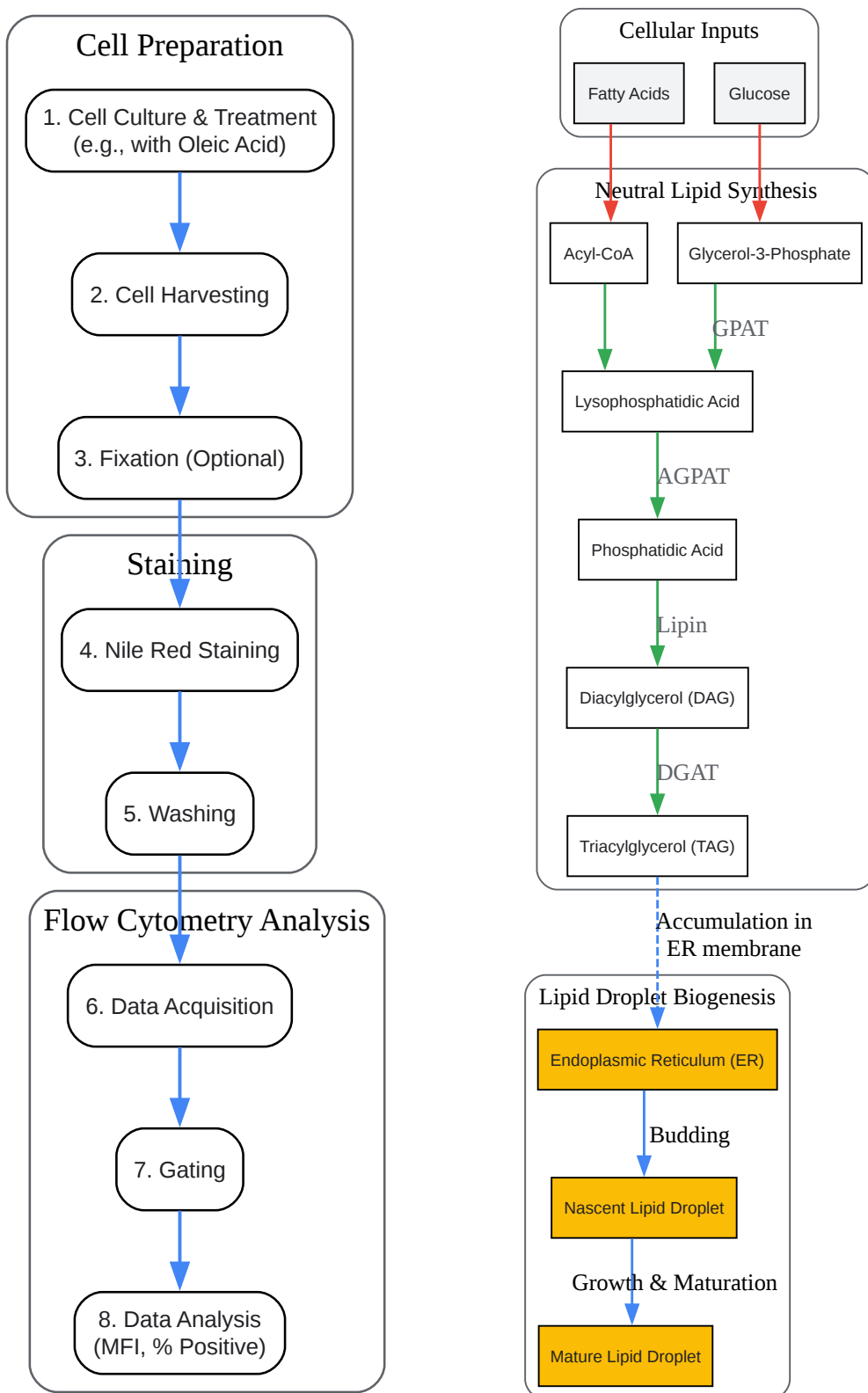
Table 2: Percentage of Lipid-High Cells

Treatment Group	Concentration	% Lipid-High Cells \pm SD
Control (Vehicle)	-	5.2 \pm 1.1
Oleic Acid	100 μ M	35.8 \pm 3.2
Oleic Acid	200 μ M	68.4 \pm 5.7
Oleic Acid	400 μ M	92.1 \pm 4.5
Compound X + Oleic Acid	10 μ M	50.3 \pm 4.1

Visualization of Workflows and Pathways

Experimental Workflow

The following diagram illustrates the key steps in the protocol for lipid droplet quantification by flow cytometry.



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References

- 1. Nile red: a selective fluorescent stain for intracellular lipid droplets - PubMed [pubmed.ncbi.nlm.nih.gov]
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